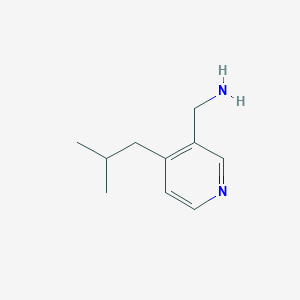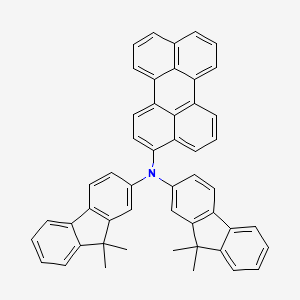
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine is an organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic electronics and dye-sensitized solar cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine typically involves multiple steps, starting with the preparation of the fluorenylamine derivatives. One common method involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions to form the desired amine derivative. This is followed by coupling reactions to attach the perylene moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography-free synthesis have been developed to facilitate large-scale production. For instance, a scalable synthesis method involves the use of Grignard reactions and subsequent reduction or direct arylation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized products.
Applications De Recherche Scientifique
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and electron transfer processes. These interactions facilitate its role in electronic devices and solar cells by enhancing charge transport and light absorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine stands out due to its unique combination of fluorenyl and perylene moieties, which impart distinct electronic and photophysical properties. This makes it particularly effective in applications requiring high charge mobility and light absorption, such as in dye-sensitized solar cells and OLEDs .
Propriétés
Numéro CAS |
558453-97-7 |
|---|---|
Formule moléculaire |
C50H37N |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
N,N-bis(9,9-dimethylfluoren-2-yl)perylen-3-amine |
InChI |
InChI=1S/C50H37N/c1-49(2)42-20-7-5-14-33(42)35-24-22-31(28-44(35)49)51(32-23-25-36-34-15-6-8-21-43(34)50(3,4)45(36)29-32)46-27-26-40-38-17-10-13-30-12-9-16-37(47(30)38)39-18-11-19-41(46)48(39)40/h5-29H,1-4H3 |
Clé InChI |
QSWISYCSEQOCKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
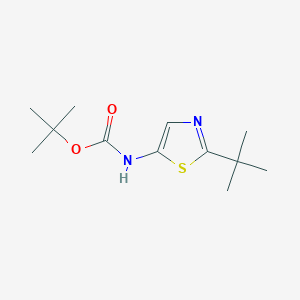
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
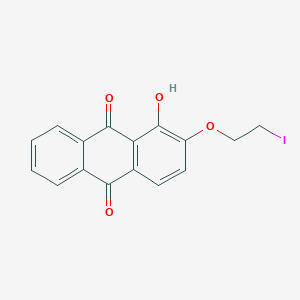


![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
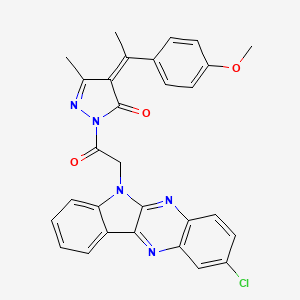
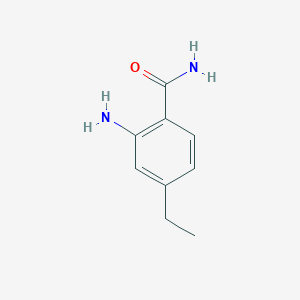
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
